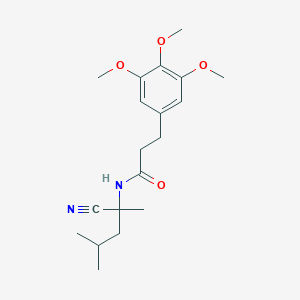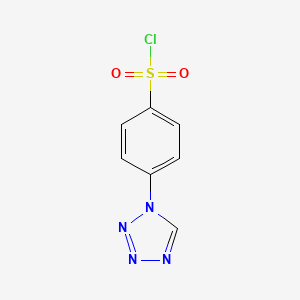
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. URB597 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it blocks the enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain perception, mood regulation, and inflammation.
Wirkmechanismus
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By blocking FAAH, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases the levels of endocannabinoids, which can have a variety of effects on the body. Endocannabinoids are known to play a role in pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it is a selective inhibitor of FAAH, which means it does not affect other enzymes in the body. This allows researchers to study the effects of endocannabinoids specifically, without interference from other enzymes. However, one limitation of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it has a relatively short half-life, which means its effects are not long-lasting.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide. One area of interest is its potential use in treating chronic pain. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide can reduce pain perception in animal models, and further research is needed to determine its potential for use in humans. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide may have potential as a treatment for anxiety and depression, and further studies are needed to explore this possibility. Finally, researchers may continue to study the biochemical and physiological effects of N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, in order to gain a better understanding of its mechanisms of action and potential therapeutic applications.
Synthesemethoden
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide was first synthesized in 2003 by a group of Italian researchers led by Daniele Piomelli. The synthesis method involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid with N-(1-cyano-1,3-dimethylbutyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been studied for its potential use in treating anxiety and depression, as well as its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)11-19(3,12-20)21-17(22)8-7-14-9-15(23-4)18(25-6)16(10-14)24-5/h9-10,13H,7-8,11H2,1-6H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDUSDZTROLSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)

![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)
